molecular formula C14H28OSi2 B587157 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane CAS No. 1246816-70-5

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane

Cat. No.: B587157
CAS No.: 1246816-70-5
M. Wt: 268.547
InChI Key: BGQJCKDBRXHAPH-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane is a versatile organosilicon compound. It is characterized by the presence of a tert-butyl group, dimethyl groups, a trimethylsilyl-ethynyl group, and a cyclopropyl-oxy group. This compound is used in various fields, including organic synthesis, materials chemistry, and drug discovery.

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane involves multiple steps. One common method is the reaction of tert-butyl(dimethyl)silanol with 1-[(trimethylsilyl)ethynyl]cyclopropanol under specific conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .

Scientific Research Applications

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane has numerous scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Chemistry: The compound is employed in the development of advanced materials, including polymers and nanomaterials.

    Drug Discovery: It serves as a precursor in the synthesis of potential pharmaceutical compounds.

    Biological Studies: The compound is used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane involves its interaction with specific molecular targets. The compound can act as a silylating agent, protecting hydroxyl groups via silylation. This process involves the formation of a stable silicon-oxygen bond, which prevents unwanted reactions at the hydroxyl site .

Comparison with Similar Compounds

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane can be compared with other similar compounds, such as:

    tert-Butyldimethylsilanol: This compound is used as a silylating agent and has similar protective properties for hydroxyl groups.

    tert-Butyldimethylsilane: It is another organosilicon compound with applications in organic synthesis and materials chemistry.

    tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane: This compound has a similar structure but different functional groups, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl-dimethyl-[1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQJCKDBRXHAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747271
Record name tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-70-5
Record name tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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